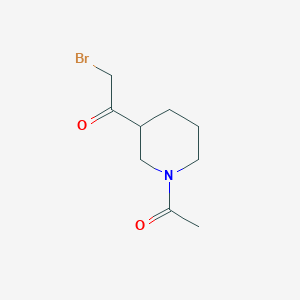

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone

Description

Properties

IUPAC Name |

1-(1-acetylpiperidin-3-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-3-8(6-11)9(13)5-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHBXJHBYUUKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone typically involves the reaction of 1-acetylpiperidine with a brominating agent. One common method is the bromination of 1-acetylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

Substitution: Formation of 1-(1-Acetylpiperidin-3-yl)-2-azidoethanone or 1-(1-Acetylpiperidin-3-yl)-2-thiocyanatoethanone.

Reduction: Formation of 1-(1-Hydroxyethylpiperidin-3-yl)-2-bromoethanone.

Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences and similarities between 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone and other 2-bromoethanone derivatives.

Table 1: Comparison of 2-Bromoethanone Derivatives

Key Observations:

Reactivity :

- All analogs exhibit high α-carbon electrophilicity, enabling nucleophilic substitutions (e.g., with amines, thiols) to form heterocycles or bioactive adducts .

- The acetylpiperidin group in the target compound may sterically hinder reactions compared to planar aryl substituents (e.g., benzothiazole or benzofuran derivatives) .

Biological Activity: Benzimidazole and benzofuran derivatives show potent antitumor and antimicrobial activities, whereas naphthyl and adamantyl analogs target neurological pathways .

Synthetic Routes: Bromination of preformed ketones (e.g., 2-acetylbenzofuran) is a common method . Substitution reactions (e.g., 3,5-dimethylpyrazole with 1-aryl-2-bromoethanones) are used to introduce heterocyclic groups .

Physicochemical Properties: Aryl-substituted derivatives (e.g., benzothiazole, benzofuran) display distinct NMR shifts (e.g., δ 10.62 ppm for NH in benzothiazole derivatives) .

Biological Activity

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Cytotoxic Effects : Research indicates that it may possess cytotoxic effects on certain cancer cell lines, potentially inhibiting cell proliferation.

- Neuroprotective Properties : Some studies have suggested neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases involved in cell signaling pathways, which may lead to reduced cell proliferation in cancerous cells.

- Modulation of Neurotransmitter Systems : The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective benefits.

Case Studies

-

Antimicrobial Activity :

- A study conducted by Said et al. (2004) demonstrated that this compound showed significant inhibitory activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

-

Cytotoxicity :

- In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent anti-proliferative effects.

-

Neuroprotective Effects :

- Research published in a pharmacology journal noted that the compound could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents, suggesting potential use in treating conditions like Alzheimer's disease.

Data Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | MIC Testing | Effective against S. aureus and C. albicans (MIC = 32 µg/mL) |

| Cytotoxicity | MTT Assay | IC50 = 15 µM for HeLa and MCF-7 cells |

| Neuroprotective Properties | Oxidative Stress Assay | Reduced oxidative stress markers |

Q & A

Q. Critical Optimization Factors :

Q. Table 1: Comparative Synthesis Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, K₂CO₃, acetone, reflux, 12h | 85–90 | |

| Bromination | Br₂, CH₃COOH, 0°C, 2h | 70–75 | |

| Purification | Column chromatography (EtOAc/hexane, 3:7) | >95 |

How can researchers resolve contradictions between NMR and X-ray crystallography data during structural characterization?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from dynamic conformations in solution (NMR) vs. static crystal packing (X-ray). Strategies include:

Multi-Technique Validation :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity .

- X-ray : Compare bond lengths/angles with similar structures (e.g., 1-(Benzotriazol-1-yl)-2-bromoethanone, a = 12.48 Å, β = 103.47°) .

Computational Modeling :

- Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Case Study :

In X-ray data for bromoethanone derivatives, the acetyl group’s orientation may differ from NMR due to rotational freedom. Overlay DFT-optimized structures with crystallographic data to identify dominant conformers .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Basic Research Question

Methodological Answer:

Given its structural similarity to neuroactive piperidine derivatives, prioritize:

Receptor Binding Assays :

- GABA-A Modulation : Competitive binding assays using [³H]flunitrazepam to assess allosteric modulation .

Enzyme Inhibition :

- Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ determination) .

Cell-Based Assays :

Q. Table 2: Bioactivity Data from Analogues

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-(2-Naphthyl)-2-bromoethanone | GABA-A | 12.3 | |

| Piperidin-3-yl bromoethanone | AChE | 8.7 |

What crystallographic parameters are critical for understanding molecular interactions?

Advanced Research Question

Methodological Answer:

Key parameters from X-ray diffraction (e.g., 1-(Benzotriazol-1-yl)-2-bromoethanone ):

- Space Group : P2₁/n (monoclinic).

- Unit Cell Dimensions : a = 12.48 Å, b = 4.72 Å, c = 15.48 Å, β = 103.47°.

- Packing Interactions : Hydrogen bonds between carbonyl O and adjacent Br atoms (2.98 Å).

Q. Implications :

- The acetyl group’s orientation influences π-π stacking with aromatic moieties in biological targets .

How can molecular docking predict interactions between this compound and neurological targets?

Advanced Research Question

Methodological Answer:

Target Selection : Use homology models or resolved structures (e.g., GABA-A receptor PDB: 6HUP).

Docking Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.